molecular formula C14H11ClO2 B6363324 3-(4-Chloro-3-methylphenyl)benzoic acid CAS No. 885962-78-7

3-(4-Chloro-3-methylphenyl)benzoic acid

Cat. No.: B6363324
CAS No.: 885962-78-7
M. Wt: 246.69 g/mol
InChI Key: COGWSUYBUVRFHV-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)benzoic acid typically involves the reaction of 4-chloro-3-methylphenylboronic acid with benzoic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylboronic acid
  • 3-Chloroperbenzoic acid
  • 4-(3-Chloro-4-methylphenyl)benzoic acid

Uniqueness

3-(4-Chloro-3-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGWSUYBUVRFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680132
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885962-78-7
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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